Apalutamide-d7

Description

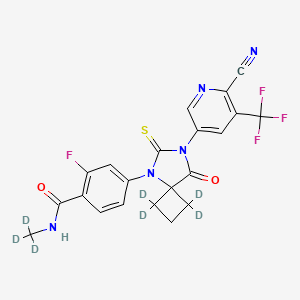

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H15F4N5O2S |

|---|---|

Molecular Weight |

484.5 g/mol |

IUPAC Name |

4-[7-[6-cyano-5-(trifluoromethyl)-3-pyridinyl]-1,1,3,3-tetradeuterio-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-(trideuteriomethyl)benzamide |

InChI |

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)/i1D3,5D2,6D2 |

InChI Key |

HJBWBFZLDZWPHF-FJNYTKNASA-N |

Isomeric SMILES |

[2H]C1(CC(C12C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)NC([2H])([2H])[2H])F)C4=CC(=C(N=C4)C#N)C(F)(F)F)([2H])[2H])[2H] |

Canonical SMILES |

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Dual Utility of Deuterated Apalutamide (Apalutamide-d7): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide explores the multifaceted purpose of deuterated Apalutamide (Apalutamide-d7), a stable isotope-labeled analog of the potent androgen receptor inhibitor, Apalutamide. Primarily, this compound serves as a critical internal standard for bioanalytical assays, ensuring accuracy and precision in pharmacokinetic studies. Furthermore, strategic deuteration of Apalutamide has been investigated as a means to enhance its pharmacokinetic properties, a concept rooted in the kinetic isotope effect. This document provides a comprehensive overview of these applications, complete with detailed experimental protocols, quantitative data, and visual representations of key concepts.

This compound as an Internal Standard in Bioanalysis

In the quantitative analysis of Apalutamide in biological matrices, such as plasma, a stable isotope-labeled internal standard is indispensable. This compound, in which seven hydrogen atoms are replaced with deuterium (B1214612), is an ideal internal standard because it is chemically identical to the analyte but has a different mass. This allows for its differentiation from the endogenous analyte by mass spectrometry. Its co-elution with the analyte during chromatography helps to compensate for variations in sample preparation, injection volume, and ionization efficiency, thereby improving the accuracy and precision of the analytical method.

Experimental Protocols for Bioanalytical Quantification using this compound

The following are generalized protocols for the quantification of Apalutamide in human plasma using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Thaw plasma samples (calibration standards, quality controls, and unknown samples) at room temperature.

-

Vortex the samples for 3 minutes.

-

Aliquot 50 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 100 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate plasma proteins.

-

Vortex the sample for an additional 5 minutes.

-

Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.

-

Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

-

To a 100 µL aliquot of plasma sample in a polypropylene (B1209903) tube, add 125 µL of the this compound internal standard working solution.

-

Vortex the mixture briefly.

-

Add 5.0 mL of ethyl acetate (B1210297) and vortex at high speed for 5 minutes.

-

Shake the samples for 20 minutes.

-

Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase and inject into the LC-MS/MS system.

Data Presentation: LC-MS/MS Parameters

The following tables summarize typical parameters for the LC-MS/MS analysis of Apalutamide using a deuterated internal standard.

Table 1: Liquid Chromatography Parameters

| Parameter | Method 1 | Method 2 |

| Column | Ultimate XB-C18 (50 x 4.6 mm, 5 µm) | Atlantis dC18 |

| Mobile Phase | 55% Acetonitrile with 0.1% Formic Acid, 45% Water with 0.1% Formic Acid | 80% Acetonitrile, 20% Water with 0.2% Formic Acid |

| Flow Rate | 0.4 mL/min | 0.8 mL/min |

| Column Temperature | 40°C | Not Specified |

| Injection Volume | 1 µL | Not Specified |

| Run Time | 7.0 min | 2.5 min |

Table 2: Mass Spectrometry Parameters

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Ion Spray Voltage | ~5500 V |

| Source Temperature | 450°C to 500°C |

| Curtain Gas (CUR) | ~40 psi |

| Nebulizer Gas (GS1) | ~50 psi |

| Auxiliary Gas (GS2) | ~50 psi |

| Collision Gas (CAD) | Medium |

Table 3: MRM Transitions and Compound-Specific Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) (V) | Collision Energy (CE) (eV) |

| Apalutamide | 478.09 | 447.05 | 260 | 33 |

| This compound (IS) | ~485 | Not Specified | Not Specified | Not Specified |

| Apalutamide-d4 (IS) | 482 | 451.9 | 260 | 33 |

| Apalutamide-d3 (IS) | 481 | 453 | Not Specified | Not Specified |

Note: The exact m/z for this compound will depend on the specific labeling pattern. The values for Apalutamide-d3 and -d4 are provided from cited methods.

Visualization of the Bioanalytical Workflow

Deuterated Apalutamide for Improved Pharmacokinetics

The strategic replacement of hydrogen with deuterium at metabolically susceptible positions in a drug molecule can alter its pharmacokinetic profile. This is due to the "deuterium kinetic isotope effect," where the stronger carbon-deuterium (C-D) bond is cleaved more slowly by metabolic enzymes compared to the carbon-hydrogen (C-H) bond. For Apalutamide, which is primarily metabolized by CYP2C8 and CYP3A4 to its active metabolite, N-desmethyl apalutamide, deuteration of the N-methyl group can retard this metabolic pathway.[1] This can lead to a higher plasma concentration (Cmax), increased overall drug exposure (AUC), and a longer half-life.

Data Presentation: Comparative Pharmacokinetics

Preclinical studies in rodents have demonstrated the enhanced pharmacokinetic profile of an N-trideuteromethyl analog of Apalutamide compared to its non-deuterated counterpart.

Table 4: Comparative Pharmacokinetic Parameters of Apalutamide and its N-trideuteromethyl Analog in Mice (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |

| Apalutamide | 10 | 1250 ± 210 | 2.0 | 15400 ± 2300 |

| Deuterated Apalutamide | 10 | 1850 ± 280 | 2.0 | 25600 ± 3100 |

Table 5: Comparative Pharmacokinetic Parameters of Apalutamide and its N-trideuteromethyl Analog in Rats (Oral Administration)

| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) |

| Apalutamide | 10 | 850 ± 150 | 4.0 | 12300 ± 1800 |

| Deuterated Apalutamide | 10 | 1530 ± 250 | 4.0 | 24100 ± 2900 |

Data presented in Tables 4 and 5 are synthesized from preclinical studies and are intended for illustrative purposes.

Visualization of the Deuterium Kinetic Isotope Effect and Apalutamide's Mechanism of Action

References

The Impact of Deuteration on Apalutamide Pharmacokinetics: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis and isotopic labeling of Apalutamide-d7, a deuterated analog of the potent androgen receptor (AR) inhibitor, apalutamide (B1683753). The strategic replacement of hydrogen atoms with deuterium (B1214612) can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic profile. This document details the underlying principles, experimental methodologies, and comparative preclinical data of deuterated apalutamide.

Core Concept: The Deuterium Kinetic Isotope Effect

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. By retarding metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile due to altered metabolite formation.

Apalutamide is primarily metabolized by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide. The N-methyl group is a primary site of metabolic activity, making it a key target for deuteration.

Comparative Pharmacokinetics of Deuterated Apalutamide

Preclinical studies in both mice and rats have demonstrated a significant improvement in the pharmacokinetic profile of N-trideuteromethyl apalutamide compared to its non-deuterated counterpart. The following tables summarize the key pharmacokinetic parameters from a preclinical study following oral administration.

Table 1: Comparative Pharmacokinetics in Mice

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Apalutamide | 10 | 1230 ± 210 | 9870 ± 1560 |

| Deuterated Apalutamide | 10 | 1890 ± 320 | 16540 ± 2890 |

| Data adapted from a preclinical study in mice. |

Table 2: Comparative Pharmacokinetics in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Apalutamide | 10 | 1560 ± 280 | 14320 ± 2540 |

| Deuterated Apalutamide | 10 | 2810 ± 450 | 27890 ± 4670 |

| Data adapted from a preclinical study in rats. |

In rats, the N-trideuteromethyl deuterated apalutamide exhibited a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated apalutamide. The observed increases in Cmax and AUC for the deuterated analog suggest that the deuterium kinetic isotope effect successfully slows the metabolism of the compound. These findings indicate that deuterated apalutamide may have the potential for a lower or less frequent dosing regimen in a clinical setting compared to its non-deuterated counterpart, while maintaining or even enhancing therapeutic exposure.

Apalutamide's Mechanism of Action: Signaling Pathway

Apalutamide exerts its therapeutic effect by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation. It functions by binding directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.

Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the preclinical evaluation of deuterated apalutamide, based on standard practices in pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of apalutamide and

An In-depth Technical Guide to the Chemical and Physical Properties of Apalutamide-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Apalutamide-d7, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key biological and analytical processes.

Core Chemical and Physical Properties

This compound is a stable, isotopically labeled form of Apalutamide, where seven hydrogen atoms have been replaced by deuterium. This labeling makes it an ideal internal standard for quantitative bioanalytical assays, particularly those employing mass spectrometry.[1][2][3] While specific physical property data for this compound is not extensively published, its properties are presumed to be very similar to those of its non-deuterated counterpart, Apalutamide.

Quantitative Data Summary

The following tables summarize the key chemical and physical properties of this compound and its non-deuterated form, Apalutamide.

| Identifier | Value |

| Chemical Name | 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl-1,1,3,3-d4)-2-fluoro-N-(methyl-d3)benzamide |

| Molecular Formula | C₂₁H₈D₇F₄N₅O₂S |

| Molecular Weight | 484.48 g/mol |

| CAS Number | 956104-40-8 (Unlabelled) |

Table 1: Chemical Identification of this compound

| Property | Value |

| Appearance | White to off-white solid powder[4][5] |

| Melting Point | 194-196 °C (for Apalutamide) |

| Solubility | Practically insoluble in aqueous media over a wide pH range. Soluble in DMSO. |

| Purity (LCMS) | >99% |

Table 2: Physical Properties of this compound (data for Apalutamide is used as a close surrogate where specific -d7 data is unavailable)

Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide is a potent and selective antagonist of the androgen receptor (AR). Its mechanism of action involves binding to the ligand-binding domain of the AR, which in turn inhibits the nuclear translocation of the receptor, prevents its binding to DNA, and ultimately impedes AR-mediated gene transcription. This disruption of the androgen signaling pathway leads to decreased proliferation and increased apoptosis of prostate cancer cells.

Experimental Protocols

This compound is primarily utilized as an internal standard in bioanalytical methods to ensure the accuracy and precision of quantifying Apalutamide in biological matrices.

Quantification of Apalutamide in Human Plasma using LC-MS/MS

This protocol outlines a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Apalutamide in human plasma, employing this compound as an internal standard.

3.1.1. Materials and Reagents

-

Apalutamide reference standard

-

This compound internal standard

-

Human plasma (blank)

-

Acetonitrile (B52724) (HPLC grade)

-

Formic acid (LC-MS grade)

-

Deionized water

-

Appropriate vials and pipettes

3.1.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions: Prepare individual primary stock solutions of Apalutamide and this compound in a suitable organic solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the Apalutamide primary stock solution with a mixture of acetonitrile and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration appropriate for spiking into plasma samples.

3.1.3. Sample Preparation

-

To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the this compound internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Conditions

-

LC System: A high-performance liquid chromatography system.

-

Column: A suitable C18 reversed-phase column.

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive.

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for Apalutamide and this compound.

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Apalutamide to this compound against the nominal concentration of the calibration standards.

-

Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantitative analysis of Apalutamide in a biological matrix using this compound as an internal standard.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Apalutamide in preclinical and clinical research. Its chemical and physical properties, being nearly identical to the parent compound, ensure its reliability as an internal standard in bioanalytical assays. The detailed mechanism of action and the established experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals working with this important compound.

References

An In-depth Technical Guide to the Mechanism of Action of Apalutamide and Its Deuterated Analog

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action, comparative pharmacokinetics, and relevant experimental methodologies for apalutamide (B1683753) and its deuterated analog. Apalutamide is a potent, second-generation, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1][2] Strategic deuteration of apalutamide has been explored to enhance its pharmacokinetic properties.

Core Mechanism of Action: Androgen Receptor Signaling Inhibition

Apalutamide exerts its therapeutic effect by comprehensively targeting and inhibiting the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival.[3][4] Unlike first-generation antiandrogens, apalutamide demonstrates a multi-faceted inhibitory action without exhibiting partial agonist activity in the context of AR overexpression.[5]

The mechanism involves three primary inhibitory steps:

-

Competitive Inhibition of Androgen Binding: Apalutamide binds with high affinity to the ligand-binding domain (LBD) of the androgen receptor. This direct and competitive binding prevents natural androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), from docking with and activating the receptor. Apalutamide exhibits a 7- to 10-fold greater binding affinity for the AR compared to the first-generation antiandrogen, bicalutamide.

-

Prevention of AR Nuclear Translocation: Following androgen binding, the AR typically undergoes a conformational change and translocates from the cytoplasm into the cell nucleus. Apalutamide's binding to the AR prevents this critical step. By keeping the androgen receptor sequestered in the cytoplasm, it cannot access its target genes within the nucleus.

-

Impediment of AR-DNA Binding and Transcription: Once in the nucleus, the activated AR binds to specific DNA sequences known as androgen response elements (AREs), initiating the transcription of genes that regulate cell proliferation and survival. Apalutamide's mechanism disrupts this final step, inhibiting the binding of the AR to DNA and thereby impeding AR-mediated gene transcription. This leads to decreased tumor cell proliferation and increased apoptosis.

Deuterated Apalutamide: Enhancing Pharmacokinetics

The primary route of metabolism for apalutamide involves the cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, which leads to the formation of an active metabolite, N-desmethyl apalutamide. To improve the drug's metabolic stability and pharmacokinetic profile, a deuterated analog has been developed.

The Deuterium (B1214612) Kinetic Isotope Effect: Deuteration involves the substitution of hydrogen atoms with their heavier isotope, deuterium. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic Isotope effect. By strategically replacing the hydrogens on the N-methyl group of apalutamide with deuterium, the rate of N-demethylation by CYP enzymes is reduced. This leads to:

-

Increased Drug Exposure (AUC): Slower metabolism results in higher concentrations of the parent drug in the bloodstream over time.

-

Higher Peak Concentrations (Cmax): The maximum observed concentration of the drug is increased.

-

Potentially Longer Half-Life: The drug remains in the body for a longer duration.

Importantly, this modification improves the pharmacokinetic properties without altering the drug's fundamental mechanism of action; the in-vitro binding affinity of deuterated apalutamide for the androgen receptor is similar to that of its non-deuterated counterpart.

Quantitative Data Summary

The following table summarizes key quantitative data for apalutamide and its deuterated analog based on preclinical and clinical findings.

| Parameter | Apalutamide | Deuterated Apalutamide (N-CD3) | Reference |

| AR Binding Affinity (IC50) | 16 nM | Similar to Apalutamide | |

| Pharmacokinetics (in Rats) | |||

| Peak Concentration (Cmax) | Base Value | 1.8-fold increase vs. Apalutamide | |

| Drug Exposure (AUC₀-∞) | Base Value | ~2-fold increase vs. Apalutamide | |

| Pharmacokinetics (Human) | |||

| Time to Peak (Tmax) | ~2 hours | Not available | |

| Effective Half-life (t½) | ~3 days at steady state | Not available | |

| Metabolism | CYP2C8 and CYP3A4 | Slower metabolism via same pathways |

Detailed Experimental Protocols

The following sections provide generalized methodologies for key experiments used to characterize apalutamide and its analogs.

4.1 Androgen Receptor (AR) Competitive Binding Assay

-

Objective: To determine the in-vitro binding affinity (IC50) of test compounds for the androgen receptor.

-

Materials:

-

Prostate cancer cell line overexpressing AR (e.g., LNCaP/AR).

-

Radiolabeled synthetic androgen (e.g., [³H]-R1881).

-

Test compounds (Apalutamide, Deuterated Apalutamide) dissolved in DMSO.

-

Cell lysis buffer and assay buffer.

-

Scintillation fluid and microplate scintillation counter.

-

-

Protocol:

-

Lysate Preparation: Culture LNCaP/AR cells and harvest. Lyse the cells to release intracellular components, including the AR.

-

Competitive Binding: In a multi-well plate, incubate the cell lysate with a fixed, subsaturating concentration of [³H]-R1881.

-

Compound Titration: Add varying concentrations of the test compounds (e.g., serial dilutions from 1 nM to 10 µM) to the wells. Include controls for total binding (radioligand only) and non-specific binding (radioligand plus a large excess of non-labeled androgen).

-

Incubation: Incubate the plates to allow the binding reaction to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand (e.g., using a filter-based method).

-

Quantification: Add scintillation fluid and measure the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the data and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value, which is the concentration of the compound that displaces 50% of the radioligand.

-

4.2 Cell Proliferation / Viability Assay

-

Objective: To assess the antiproliferative activity of test compounds on prostate cancer cells.

-

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).

-

Complete culture medium.

-

Test compounds dissolved in DMSO.

-

96-well clear-bottom tissue culture plates.

-

Cell viability reagent (e.g., MTT, CellTiter-Glo Luminescent Cell Viability Assay).

-

Microplate reader (absorbance or luminescence).

-

-

Protocol:

-

Cell Seeding: Seed prostate cancer cells into 96-well plates at a predetermined density (e.g., 2,500-5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of apalutamide or its deuterated analog. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plates for a specified period (e.g., 72 to 96 hours) under standard cell culture conditions.

-

Viability Measurement:

-

For MTT assay: Add MTT solution to each well and incubate. Then, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

-

For CellTiter-Glo: Add the reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

-

Data Acquisition: Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a microplate reader.

-

Data Analysis: Normalize the results to the vehicle control to determine the percentage of cell viability. Plot the dose-response curves and calculate the IC50 value, representing the concentration that inhibits cell proliferation by 50%.

-

4.3 In Vivo Pharmacokinetic (PK) Study

-

Objective: To determine and compare the pharmacokinetic profiles of apalutamide and its deuterated analog in an animal model.

-

Materials:

-

Male Sprague-Dawley rats or BALB/c mice.

-

Test compounds formulated in an appropriate vehicle (e.g., a suspension).

-

Oral gavage needles.

-

Blood collection supplies (e.g., heparinized tubes).

-

Centrifuge for plasma separation.

-

Validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for drug quantification.

-

-

Protocol:

-

Animal Acclimation: Acclimate animals to the laboratory conditions before the study.

-

Dosing: Administer a single dose of either apalutamide or its deuterated analog to respective groups of animals via oral gavage.

-

Blood Sampling: Collect blood samples (approx. 0.2 mL) from a suitable site (e.g., tail vein) at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

-

Plasma Preparation: Immediately place blood samples into heparinized tubes. Centrifuge the samples to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Bioanalysis: Quantify the concentrations of the parent drug (and any major metabolites) in the plasma samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax (peak concentration), Tmax (time to peak concentration), AUC (area under the curve), and t½ (half-life).

-

References

- 1. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apalutamide Sensitizes Prostate Cancer to Ionizing Radiation via Inhibition of Non-Homologous End-Joining DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Apalutamide in the treatment of castrate-resistant prostate cancer: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

Apalutamide-d7: A Technical Guide to Certificate of Analysis and Purity Assessment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential analytical documentation and purity assessment methodologies for Apalutamide-d7, a deuterated analog of the potent androgen receptor inhibitor, Apalutamide. Understanding the quality and purity of stable isotope-labeled compounds like this compound is critical for its application in pharmacokinetic studies, as an internal standard for quantitative analysis, and in metabolic research.

Certificate of Analysis: Key Quality Attributes

A Certificate of Analysis (CoA) for this compound provides a comprehensive summary of its quality and purity, ensuring it meets the required specifications for research and development purposes. While specific values may vary between batches and suppliers, a typical CoA will include the following key parameters.

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual Inspection |

| Purity (by LCMS) | ≥98% | Liquid Chromatography-Mass Spectrometry |

| Purity (by HPLC) | ≥98% | High-Performance Liquid Chromatography |

| Isotopic Enrichment | ≥99% Deuterium (B1214612) | Mass Spectrometry or NMR |

| Molecular Formula | C₂₁H₈D₇F₄N₅O₂S | --- |

| Molecular Weight | 484.48 g/mol | --- |

| ¹H NMR Spectrum | Consistent with structure | Nuclear Magnetic Resonance |

| LCMS Spectrum | Consistent with structure | Liquid Chromatography-Mass Spectrometry |

| Solubility | Soluble in DMSO | --- |

Experimental Protocols for Purity Assessment

The determination of purity and characterization of this compound relies on a combination of robust analytical techniques. The following are detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography is a cornerstone technique for assessing the purity of pharmaceutical compounds by separating the main component from any potential impurities. A validated stability-indicating RP-HPLC method is crucial for the analysis of Apalutamide and its related substances[1].

Objective: To quantify the purity of this compound and identify any non-deuterated Apalutamide or other related substances.

Instrumentation:

-

HPLC system with a PDA detector (e.g., Waters Alliance)[1]

-

Analytical column (e.g., Inertsil ODS-3, 250 x 4.6 mm, 5µm)[1]

Chromatographic Conditions:

-

Mobile Phase: A gradient mixture of an aqueous buffer (e.g., Ammonium phosphate) and an organic solvent (e.g., Acetonitrile)[1].

-

Flow Rate: Typically 1.0 mL/min[1].

-

Detection Wavelength: 243 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled (e.g., 25°C).

Procedure:

-

Standard Preparation: Prepare a standard solution of this compound of known concentration in a suitable diluent.

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the same diluent to a similar concentration as the standard.

-

Injection: Inject the standard and sample solutions into the HPLC system.

-

Data Analysis: The purity is calculated by comparing the peak area of the this compound in the sample chromatogram to the total area of all peaks, expressed as a percentage.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Purity and Isotopic Enrichment

LC-MS/MS is a highly sensitive and specific technique used to confirm the identity, purity, and isotopic enrichment of deuterated compounds. It is particularly valuable for quantitative analysis in biological matrices.

Objective: To confirm the molecular weight of this compound, assess its purity, and determine the level of deuterium incorporation.

Instrumentation:

-

LC-MS/MS system (e.g., quadrupole mass spectrometer with electrospray ionization).

Chromatographic Conditions:

-

Similar to HPLC conditions, optimized for separation and compatibility with the mass spectrometer.

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Monitoring Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis or full scan for identity confirmation.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for this compound and any non-deuterated Apalutamide. For example, a hypothetical transition for Apalutamide could be m/z 478.09 → 447.05.

Procedure:

-

Sample Preparation: Prepare dilute solutions of the this compound sample.

-

Infusion/Injection: The sample is introduced into the mass spectrometer via the LC system.

-

Data Analysis:

-

Purity: The purity is determined by the relative abundance of the this compound parent ion compared to other detected ions.

-

Isotopic Enrichment: The mass spectrum will show a distribution of isotopic peaks. The isotopic enrichment is calculated by comparing the intensity of the peak corresponding to the fully deuterated molecule (d7) to the intensities of peaks corresponding to molecules with fewer deuterium atoms (d0 to d6).

-

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of this compound. The absence or significant reduction of proton signals at the sites of deuteration provides direct evidence of successful deuterium incorporation.

Objective: To confirm the structural integrity of the this compound molecule and verify the positions of deuterium labeling.

Instrumentation:

-

NMR Spectrometer (e.g., 400 MHz or higher).

Procedure:

-

Sample Preparation: Dissolve an appropriate amount of the this compound sample in a deuterated solvent (e.g., DMSO-d₆).

-

Data Acquisition: Acquire the ¹H NMR spectrum.

-

Data Analysis: The resulting spectrum is compared to the spectrum of non-deuterated Apalutamide. A significant decrease or disappearance of signals corresponding to the protons that have been replaced by deuterium confirms the deuteration. The remaining signals should be consistent with the non-deuterated parts of the molecule.

Visualizations

Experimental Workflow for this compound Purity Assessment

Caption: Workflow for the purity and identity confirmation of this compound.

Apalutamide Signaling Pathway

Apalutamide is a nonsteroidal antiandrogen that functions by inhibiting multiple steps in the androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer cell growth and survival.

Caption: Inhibition of the androgen receptor signaling pathway by Apalutamide.

References

A Technical Guide to Apalutamide-d7 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Apalutamide-d7, a deuterated analog of the potent androgen receptor (AR) inhibitor, Apalutamide (B1683753). This guide is intended to be a valuable resource for researchers utilizing this compound in preclinical and clinical research, particularly in pharmacokinetic (PK) and metabolism studies.

Commercial Availability and Product Specifications

This compound is available from several commercial suppliers for research purposes. While specific details may vary between suppliers, the following tables summarize the available quantitative data. Researchers are advised to request a Certificate of Analysis (CoA) from their chosen supplier for lot-specific information, including the precise isotopic enrichment.

Table 1: Commercial Suppliers of this compound

| Supplier | Website |

| MedChemExpress | --INVALID-LINK-- |

| TargetMol | --INVALID-LINK-- |

| KM Pharma Solution Private Limited | --INVALID-LINK-- |

| Simson Pharma Limited | --INVALID-LINK-- |

| SynZeal | --INVALID-LINK-- |

Table 2: General Specifications of this compound

| Parameter | Value | Source |

| Chemical Name | 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl-1,1,3,3-d4)-2-fluoro-N-(methyl-d3)benzamide | KM Pharma Solution Private Limited |

| Molecular Formula | C₂₁H₈D₇F₄N₅O₂S | MedChemExpress, TargetMol, KM Pharma Solution, Simson Pharma |

| Molecular Weight | 484.48 g/mol | MedChemExpress, TargetMol, Simson Pharma |

| CAS Number (Unlabeled) | 956104-40-8 | MedChemExpress, Simson Pharma |

| Purity | >95% | KM Pharma Solution Private Limited[1] |

| Appearance | White to off-white solid | MedChemExpress |

| Storage Conditions | Store at 2-8°C for long-term storage. Product is stable to be shipped at room temperature. | KM Pharma Solution Private Limited[1] |

| Solubility | Soluble in DMSO | TargetMol |

Note: Isotopic enrichment is a critical parameter for deuterated standards. While not publicly listed by all suppliers, it is essential for accurate quantitative analysis. Researchers should obtain this information from the supplier's Certificate of Analysis.

Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide is a potent and selective non-steroidal antiandrogen drug that functions by antagonizing the androgen receptor (AR).[2][3] Its mechanism of action involves several key steps that ultimately inhibit androgen-mediated gene transcription and prostate cancer cell proliferation. This compound, being a deuterated analog, is expected to exhibit the same mechanism of action.

The key steps in the AR signaling pathway and the points of inhibition by Apalutamide are:

-

Androgen Binding: In the cytoplasm, androgens (like testosterone (B1683101) and dihydrotestosterone) bind to the ligand-binding domain (LBD) of the AR.

-

Conformational Change and Dissociation: Ligand binding induces a conformational change in the AR, causing it to dissociate from heat shock proteins (HSPs).

-

Dimerization and Nuclear Translocation: The activated ARs form homodimers and translocate from the cytoplasm into the nucleus.

-

DNA Binding: In the nucleus, the AR dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes.

-

Gene Transcription: The AR, along with co-regulatory proteins, recruits RNA polymerase II, initiating the transcription of genes that regulate cell growth, proliferation, and survival.

Apalutamide exerts its inhibitory effects by:

-

Competitively binding to the LBD of the AR , preventing androgens from binding and activating the receptor.

-

Inhibiting the nuclear translocation of the AR.

-

Preventing the binding of the AR to DNA.

-

Impeding the AR-mediated transcription of target genes.

The following diagram illustrates the androgen receptor signaling pathway and the mechanism of action of Apalutamide.

Experimental Protocols

This compound is primarily intended for use as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the determination of Apalutamide in biological matrices. Its use is critical for correcting for variability during sample preparation and analysis, thereby ensuring the accuracy and precision of the results.

Quantification of Apalutamide in Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol for the analysis of Apalutamide in plasma, adapted from published methods that utilize a deuterated internal standard.[4]

3.1.1. Materials and Reagents

-

Apalutamide analytical standard

-

This compound (as internal standard)

-

Human plasma (or other relevant biological matrix)

-

Acetonitrile (B52724) (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

Autosampler vials

3.1.2. Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Apalutamide and this compound in a suitable solvent (e.g., DMSO or methanol) to prepare individual 1 mg/mL stock solutions.

-

Working Standard Solutions: Prepare a series of working standard solutions of Apalutamide by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water.

-

Internal Standard (IS) Working Solution: Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same diluent.

3.1.3. Sample Preparation (Protein Precipitation)

-

To 50 µL of plasma sample (calibration standard, quality control sample, or unknown sample) in a microcentrifuge tube, add 10 µL of the this compound internal standard working solution.

-

Vortex briefly to mix.

-

Add 150 µL of acetonitrile (containing 0.1% formic acid) to precipitate the plasma proteins.

-

Vortex vigorously for 1-2 minutes.

-

Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

3.1.4. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 3.5 µm).

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for re-equilibration. The specific gradient will need to be optimized for the particular column and system.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) Transitions: The specific precursor-to-product ion transitions for Apalutamide and this compound will need to be optimized on the specific mass spectrometer.

3.1.5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Apalutamide to this compound against the nominal concentration of the calibration standards.

-

Use a weighted linear regression to fit the calibration curve.

-

Determine the concentration of Apalutamide in the unknown samples by interpolating their peak area ratios from the calibration curve.

The following diagram outlines the general workflow for this experimental protocol.

In Vitro Androgen Receptor Binding Assay

While not a direct application of its deuterated nature, this compound could potentially be used in competitive binding assays to determine the binding affinity of other unlabeled compounds for the androgen receptor. However, for this purpose, a radiolabeled ligand is more commonly used. The general principle of such an assay is outlined below.

3.2.1. Principle

This assay measures the ability of a test compound to compete with a labeled ligand (e.g., a radiolabeled androgen or a fluorescently labeled AR antagonist) for binding to the androgen receptor.

3.2.2. General Procedure

-

Receptor Source: A source of androgen receptors is required, which can be purified recombinant AR, a cell lysate from a cell line overexpressing AR (e.g., LNCaP cells), or a tissue homogenate from a target organ (e.g., rat prostate).

-

Incubation: The receptor preparation is incubated with a fixed concentration of the labeled ligand and varying concentrations of the unlabeled test compound (or Apalutamide as a reference compound).

-

Separation of Bound and Free Ligand: After incubation, the bound and free labeled ligand are separated. This can be achieved by various methods, such as filtration, centrifugation, or scintillation proximity assay (SPA).

-

Detection: The amount of bound labeled ligand is quantified using an appropriate detection method (e.g., liquid scintillation counting for radioligands or fluorescence detection for fluorescent ligands).

-

Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand) is then determined.

This technical guide provides a foundational understanding of this compound for research applications. For specific experimental details and safety information, always refer to the supplier's documentation and relevant scientific literature.

References

- 1. kmpharma.in [kmpharma.in]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

Apalutamide-d7: A Technical Guide to Storage, Stability, and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the recommended storage, stability, and handling guidelines for Apalutamide-d7. The information presented herein is primarily derived from studies conducted on Apalutamide, the non-deuterated active pharmaceutical ingredient. Given the structural similarity and the nature of deuterium (B1214612) substitution, these guidelines are considered highly relevant and applicable to this compound.

Storage and Handling Guidelines

Proper storage and handling are crucial for maintaining the integrity and purity of this compound. Based on the guidelines for Apalutamide, the following conditions are recommended.

General Storage

Apalutamide should be stored at room temperature, specifically between 20°C to 25°C (68°F to 77°F).[1][2][3] Excursions are permitted within the range of 15°C to 30°C (59°F to 86°F).[1][3] It is essential to store the compound in its original packaging to protect it from light and moisture. The packaging for the commercial product, ERLEADA®, includes a desiccant to absorb moisture, which should not be discarded.

Handling Precautions

Apalutamide is a potent pharmaceutical agent and should be handled with care. When handling the compound, especially in a research or manufacturing setting, appropriate personal protective equipment, such as gloves, should be worn to avoid direct contact. If a family member or caregiver is administering the medication, they are also advised to wear gloves. After handling, hands should be thoroughly washed with soap and water. Unused Apalutamide should not be disposed of in the trash or flushed down the toilet; guidance from a care provider or pharmacist on proper disposal should be sought.

Table 1: Recommended Storage Conditions for Apalutamide

| Parameter | Recommended Condition |

| Temperature | 20°C to 25°C (68°F to 77°F) |

| Permitted Excursions | 15°C to 30°C (59°F to 86°F) |

| Light | Protect from light |

| Moisture | Store in a dry location with desiccant |

| Packaging | Store in the original package |

Stability Profile and Degradation Pathways

Forced degradation studies are a critical component of drug development, providing insight into the intrinsic stability of a drug substance and helping to identify potential degradation products and pathways. Such studies have been performed on Apalutamide under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation Studies

Forced degradation studies on Apalutamide have been conducted under hydrolytic (acidic, alkaline, and neutral), oxidative, photolytic, and thermal stress conditions. These studies revealed several degradation products, indicating that the molecule is susceptible to degradation under certain conditions.

One study identified seven degradation products (DP-1 to DP-7) when Apalutamide was subjected to these stress conditions. Another study identified five degradation products (DP1-DP5). The structural elucidation of these degradation products was performed using techniques like LC-MS/MS Q-TOF.

Table 2: Summary of Forced Degradation Conditions and Observations for Apalutamide

| Stress Condition | Reagents and Conditions | Observations |

| Acidic Hydrolysis | e.g., 0.1 N HCl | Degradation observed |

| Alkaline Hydrolysis | e.g., 0.1 N NaOH | Significant degradation observed |

| Neutral Hydrolysis | e.g., Water | Degradation observed |

| Oxidative Degradation | e.g., 3-30% H₂O₂ | Degradation observed |

| Photolytic Degradation | e.g., UV light, fluorescent light | Degradation observed |

| Thermal Degradation | e.g., 60-80°C | Degradation observed |

Note: Specific quantitative degradation percentages were not consistently available across the initial search results.

Proposed Degradation Pathways

Based on the characterization of the degradation products, potential degradation pathways for Apalutamide have been proposed. These pathways primarily involve hydrolysis of the amide and thiohydantoin moieties, as well as oxidative transformations.

Below is a conceptual representation of the degradation process.

Caption: Conceptual workflow of Apalutamide degradation under various stress conditions.

The following diagram illustrates a simplified, hypothetical degradation pathway based on common chemical transformations observed in similar structures.

Caption: Hypothetical degradation pathways of Apalutamide.

Experimental Protocols

Detailed experimental protocols are essential for replicating stability studies and understanding the conditions under which degradation occurs.

Forced Degradation Methodology

A stability-indicating high-performance liquid chromatography (HPLC) method was developed to separate Apalutamide from its degradation products.

-

Chromatographic System: A typical system utilizes a C18 column (e.g., Shimpack C18, 4.6 mm × 250 mm, 5 µm or Atlantis dC18, 100 × 4.6 mm, 3.0 μm).

-

Mobile Phase: A gradient elution is commonly employed, using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid or 10 mM KH₂PO₄, pH 3.5) and an organic solvent like acetonitrile.

-

Detection: UV detection is typically set at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 240 nm or 270 nm).

-

Flow Rate and Injection Volume: Common parameters include a flow rate of 1.0 mL/min and an injection volume of 10 µL.

The following diagram outlines a general experimental workflow for a forced degradation study.

Caption: General workflow for a forced degradation study of Apalutamide.

Conclusion

References

Pharmacokinetic profile of deuterated Apalutamide in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of deuterated apalutamide (B1683753). It is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and medicinal chemistry. This document summarizes key quantitative data from preclinical models, details relevant experimental protocols, and visualizes the underlying biological and experimental frameworks.

Introduction: The Rationale for Deuteration

Apalutamide is a potent, non-steroidal, second-generation androgen receptor (AR) inhibitor approved for the treatment of prostate cancer.[1][2] It acts by binding to the ligand-binding domain of the AR, thereby inhibiting AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes.[1][3] The primary metabolic pathway for apalutamide involves N-demethylation, a reaction mediated largely by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its active metabolite, N-desmethyl apalutamide.[1]

Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope, deuterium, is a technique used in medicinal chemistry to improve the pharmacokinetic properties of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. By retarding metabolism, deuteration can lead to increased drug exposure (AUC), higher peak plasma concentrations (Cmax), and a longer half-life, potentially allowing for lower or less frequent dosing. In the case of apalutamide, deuteration of the N-methyl group is hypothesized to slow the rate of N-demethylation, thereby enhancing its pharmacokinetic profile.

Quantitative Pharmacokinetic Data

Preclinical studies in rodent models have demonstrated a significant improvement in the pharmacokinetic profile of deuterated apalutamide compared to its non-deuterated counterpart. The following tables summarize the key pharmacokinetic parameters from comparative studies in mice and rats following a single oral dose.

Table 1: Comparative Pharmacokinetic Parameters in Mice

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Apalutamide | 10 | 1230 ± 210 | 9870 ± 1560 |

| Deuterated Apalutamide | 10 | 1890 ± 320 | 16540 ± 2890 |

Data adapted from a preclinical study in mice.

Table 2: Comparative Pharmacokinetic Parameters in Rats

| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |

| Apalutamide | 10 | 1560 ± 280 | 14320 ± 2540 |

| Deuterated Apalutamide | 10 | 2810 ± 450 | 27890 ± 4670 |

Data adapted from a preclinical study in rats.

In mice, deuterated apalutamide exhibited a 1.5-fold increase in Cmax and a 1.7-fold increase in AUC compared to apalutamide. The effect was even more pronounced in rats, where deuterated apalutamide showed a 1.8-fold higher Cmax and a 1.9-fold greater AUC. These data strongly suggest that deuteration at the N-methyl position effectively slows the metabolism of apalutamide in these preclinical models.

Apalutamide's Mechanism of Action: Androgen Receptor Signaling Pathway

Apalutamide exerts its therapeutic effect by potently inhibiting the androgen receptor signaling pathway, a critical driver of prostate cancer cell proliferation and survival. The following diagram illustrates the key steps in this pathway and the points of inhibition by apalutamide.

Caption: Apalutamide's multi-faceted inhibition of the androgen receptor signaling pathway.

By blocking these critical steps, apalutamide effectively downregulates the expression of AR target genes, such as prostate-specific antigen (PSA, encoded by the KLK3 gene) and FK506-binding protein 5 (FKBP5), leading to decreased tumor cell proliferation and increased apoptosis.

Experimental Protocols

The following sections provide a detailed methodology for the key experiments involved in the preclinical pharmacokinetic evaluation of deuterated apalutamide.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of apalutamide and deuterated apalutamide following oral administration in mice and rats.

Animal Models:

-

Male BALB/c mice (8-10 weeks old)

-

Male Sprague-Dawley rats (200-250 g)

Experimental Groups:

-

Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water)

-

Group 2: Apalutamide (10 mg/kg)

-

Group 3: Deuterated Apalutamide (10 mg/kg)

Procedure:

-

Acclimation: Animals are acclimated to the housing conditions for at least one week prior to the experiment.

-

Fasting: Animals are fasted overnight (approximately 12 hours) before drug administration, with free access to water.

-

Formulation Preparation: Apalutamide and deuterated apalutamide are formulated as a suspension in the vehicle on the day of the experiment.

-

Dosing: The formulations are administered as a single dose via oral gavage. The dosing volume is typically 10 mL/kg for rats and mice.

-

Blood Sampling:

-

Mice: Serial blood samples (approximately 50-100 µL) are collected from the tail vein or saphenous vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into heparinized tubes. Retro-orbital bleeding may be used for terminal blood collection.

-

Rats: Blood samples (approximately 0.2 mL) are collected, typically from the tail vein, at the same or similar time points into heparinized tubes.

-

-

Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

Bioanalytical Method: LC-MS/MS Quantification

Objective: To quantify the plasma concentrations of apalutamide and deuterated apalutamide using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add 150 µL of a precipitating agent (e.g., acetonitrile (B52724) or methanol) containing the internal standard (e.g., apalutamide-d4).

-

Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions (Illustrative):

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient elution is typically used to separate the analyte from endogenous plasma components.

-

-

Mass Spectrometry:

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for apalutamide, deuterated apalutamide, and the internal standard.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life (t½), are calculated from the plasma concentration-time data using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Visualizing Experimental and Analytical Workflows

To further clarify the processes described, the following diagrams outline the workflows for a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification.

Caption: A typical workflow for an in vivo pharmacokinetic study in rodents.

References

A Technical Guide to the Rationale and Application of Stable Isotope-Labeled Internal Standards

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development, proteomics, and metabolomics, the pursuit of accuracy and precision is paramount. The use of stable isotope-labeled internal standards (SIL-IS) in conjunction with mass spectrometry has emerged as the gold standard for achieving reliable quantification.[1] This technical guide provides a comprehensive overview of the core principles underpinning the use of SIL-IS, their inherent advantages over traditional internal standards, and detailed methodologies for their application. Through a combination of in-depth explanations, structured data, and visual workflows, this document serves as a critical resource for researchers and scientists seeking to implement best practices in their quantitative assays.

Core Principles of Stable Isotope Dilution Assays

The fundamental principle of a stable isotope dilution (SID) assay is the addition of a known quantity of a SIL-IS to a sample at the earliest stage of analysis.[1] The SIL-IS is a form of the analyte of interest where one or more atoms have been replaced with a heavier stable isotope (e.g., ¹³C, ¹⁵N, ²H).[2][3] Because the SIL-IS is chemically and physically almost identical to the endogenous analyte, it experiences the same processing effects throughout the entire analytical workflow.[1] This includes extraction, purification, derivatization, and ionization. Any loss of analyte during sample preparation will be accompanied by a proportional loss of the SIL-IS. Consequently, the ratio of the analyte to the SIL-IS remains constant, enabling highly accurate and precise quantification.

The Rationale for Using a SIL-IS

The primary rationale for employing a SIL-IS is to correct for variations that can occur during sample analysis. These variations can stem from multiple sources:

-

Sample Preparation: Inconsistent recovery during extraction, evaporation, and reconstitution steps.

-

Matrix Effects: Co-eluting compounds from the sample matrix (e.g., plasma, urine) can enhance or suppress the ionization of the analyte in the mass spectrometer source.

-

Instrumental Variability: Fluctuations in instrument performance, such as injection volume and detector response, can impact results.

By co-opting a SIL-IS, which behaves nearly identically to the analyte, these sources of error are effectively normalized. The mass spectrometer distinguishes between the analyte and the SIL-IS based on their mass-to-charge (m/z) ratio, allowing for independent measurement.

Advantages of SIL-Internal Standards

The adoption of SIL-IS in quantitative mass spectrometry has been driven by their significant advantages over other types of internal standards, such as structural analogs.

Enhanced Accuracy and Precision

The near-identical physicochemical properties of a SIL-IS and its corresponding analyte lead to a significant improvement in the accuracy and precision of quantitative measurements. This is because the SIL-IS co-elutes with the analyte, experiencing the same matrix effects and instrument response fluctuations.

Mitigation of Matrix Effects

Matrix effects are a major challenge in bioanalysis, leading to ion suppression or enhancement that can compromise data quality. A SIL-IS is the most effective tool to compensate for these effects because it is subject to the same matrix-induced changes as the analyte.

Improved Recovery and Reproducibility

By adding the SIL-IS at the beginning of the sample preparation process, any losses during extraction and handling are accounted for, leading to more consistent and reproducible recovery.

Quantitative Data Summary

The impact of using a SIL-IS on assay performance is evident in the quantitative data from various studies. The following tables summarize key performance metrics.

| Performance Metric | Without SIL-IS (Typical) | With SIL-IS (Typical) | Reference |

| Precision (%CV) | 15-20% | <15% | |

| Accuracy (%Bias) | ±20-30% | ±15% | |

| Linearity (r²) | >0.99 | >0.995 | |

| Recovery Variability (%RSD) | High | Low and Consistent |

Table 1: Comparison of Assay Performance With and Without a Stable Isotope-Labeled Internal Standard.

| Study Type | Analyte | Matrix | Improvement with SIL-IS | Reference |

| Pharmacokinetics | Anticancer Drug | Human Plasma | Improved accuracy and precision | |

| Metabolomics | Mycotoxins | Maize & Wheat | Correction of matrix effects, improved trueness and precision | |

| Proteomics | Target Protein | Cell Lysate | Accurate absolute quantification | |

| Clinical Biomarkers | Endogenous Metabolites | Urine | High analytical specificity |

Table 2: Examples of Improved Assay Performance with SIL-IS in Different Applications.

Experimental Protocols

The successful implementation of a stable isotope dilution assay relies on meticulous experimental design and execution. The following protocols outline the key steps in a typical LC-MS/MS workflow using a SIL-IS.

Protocol 1: Preparation of Standards and Quality Control Samples

-

Stock Solution Preparation: Prepare concentrated stock solutions of both the analyte and the SIL-IS in a suitable organic solvent. The purity of the SIL-IS should be confirmed to be high, with minimal presence of the unlabeled analyte.

-

Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix. A fixed concentration of the SIL-IS is added to each calibration standard.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Protocol 2: Sample Preparation (Protein Precipitation & Extraction)

-

Sample Aliquoting: Aliquot a precise volume of the unknown sample, calibration standards, and QC samples into labeled tubes.

-

Internal Standard Spiking: Add a precise volume of the SIL-IS working solution to each tube (except for blank matrix samples used to assess background).

-

Protein Precipitation: Add a protein precipitation agent (e.g., ice-cold acetonitrile (B52724) or methanol) to each sample to precipitate proteins.

-

Vortex and Centrifuge: Vortex the samples to ensure thorough mixing and then centrifuge at high speed to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant containing the analyte and SIL-IS to a new set of tubes.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Chromatographic Separation: Inject the reconstituted samples onto a suitable HPLC or UHPLC column to chromatographically separate the analyte from other matrix components. The SIL-IS should ideally co-elute with the analyte.

-

Mass Spectrometric Detection: Utilize a tandem mass spectrometer (e.g., a triple quadrupole) operating in multiple reaction monitoring (MRM) mode.

-

MRM Transition Monitoring: Monitor at least one specific precursor-to-product ion transition for both the analyte and the SIL-IS.

-

Data Acquisition: Acquire the data for the entire sample set, including calibration standards, QCs, and unknown samples.

Protocol 4: Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peak areas for both the analyte and the SIL-IS for each injection.

-

Response Ratio Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the SIL-IS for all standards and samples.

-

Calibration Curve Generation: Plot the response ratio of the calibration standards against their corresponding concentrations to generate a calibration curve. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios from the calibration curve.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of stable isotope-labeled internal standards.

Figure 1: A typical workflow for a stable isotope dilution assay.

Figure 2: Logical relationship of SIL-IS correcting for analytical variability.

Conclusion

References

Molecular weight and mass spectrometry of Apalutamide-d7

An In-depth Technical Guide to the Molecular Weight and Mass Spectrometry of Apalutamide-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of this compound. This compound is the deuterated form of Apalutamide, a potent non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2][3] Due to its structural similarity and mass difference, this compound serves as an ideal internal standard (IS) for the quantitative analysis of Apalutamide in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

Molecular Properties of Apalutamide and this compound

This compound is synthesized by incorporating seven deuterium (B1214612) atoms into the Apalutamide structure. Specifically, four deuterium atoms replace hydrogen atoms on the diazaspirooctane ring, and three replace the hydrogens on the N-methyl group.[5] This isotopic labeling results in a predictable mass shift, which is fundamental for its use in mass spectrometry-based quantification, without altering its chemical properties.

The key molecular properties of both unlabeled Apalutamide and its deuterated analog are summarized below for comparison.

| Property | Apalutamide | This compound |

| Chemical Name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide | 4-(7-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro(3.4)octan-5-yl-1,1,3,3-d4)-2-fluoro-N-(methyl-d3)benzamide |

| Molecular Formula | C₂₁H₁₅F₄N₅O₂S | C₂₁H₈D₇F₄N₅O₂S |

| Molecular Weight | 477.44 g/mol | 484.48 g/mol |

| CAS Number | 956104-40-8 | 956104-40-8 (Unlabeled) |

Mass Spectrometry Analysis

Mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, is the standard for quantifying Apalutamide in pharmacokinetic studies, with this compound used as the internal standard. The analysis involves monitoring the transition of a specific precursor ion to a product ion.

In positive electrospray ionization (ESI+), the precursor ion is typically the protonated molecule, [M+H]⁺. For this compound, with a molecular weight of 484.48, the expected precursor ion is m/z 485.5. The fragmentation pattern is analogous to that of unlabeled Apalutamide.

| Analyte | Precursor Ion ([M+H]⁺) | Product Ion | Notes |

| Apalutamide | m/z 478.1 | m/z 450.1 | Corresponds to the loss of a carbonyl group (-CO). |

| m/z 478.1 | m/z 447.1 | Corresponds to the loss of the N-methyl group and fluorine. | |

| m/z 476.1 | m/z 419.1 | Transition used in a validated LC-MS/MS method. | |

| Apalutamide-d3 | m/z 481.0 | m/z 453.0 | Transition for a d3-labeled internal standard, showing loss of CO. |

| This compound | m/z 485.5 | m/z 457.5 | Predicted transition based on the loss of a carbonyl group (-CO), analogous to unlabeled Apalutamide. |

Below is a diagram illustrating the proposed mass fragmentation pathway for this compound.

Experimental Protocols

A validated LC-MS/MS method is crucial for the accurate quantification of Apalutamide and its metabolites in biological samples, such as human plasma. The following is a representative protocol synthesized from published methodologies.

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples (calibration standards, quality control samples, and patient samples) at room temperature.

-

Vortex the samples for 3 minutes.

-

Pipette 50 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution.

-

Vortex the mixture for 30 seconds.

-

Add 100 µL of acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

-

Vortex for an additional 5 minutes, then centrifuge at 14,000 rpm for 5 minutes at 4°C.

-

Transfer 100 µL of the clear supernatant into an autosampler vial for analysis.

Liquid Chromatography Conditions

-

LC System: Agilent 1200 series or equivalent.

-

Column: Atlantis dC18 (e.g., 50 x 4.6 mm, 5 µm) or Acquity CSH C18 (e.g., 100 x 2.1 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.8 mL/min.

-

Gradient: Isocratic elution with 20:80 (v/v) of Mobile Phase A and B is often used.

-

Injection Volume: 1.0 - 10 µL.

-

Column Temperature: 45-55°C.

-

Run Time: Approximately 3-7 minutes.

Mass Spectrometry Conditions

-

Mass Spectrometer: Sciex API 5500 or Agilent 6460 triple-quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode (ESI+).

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

Ion Spray Voltage: 5500 V.

-

Source Temperature: 500°C.

-

Gas Settings (Typical):

-

Curtain Gas (CUR): 40 psi.

-

Nebulizer Gas (GAS1): 50 psi.

-

Auxiliary Gas (GAS2): 50 psi.

-

Collision Gas (CAD): Medium.

-

The workflow for sample analysis is depicted in the diagram below.

References

- 1. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 2. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Apalutamide D7 | CAS No- 956104-40-8 (Unlabelled) | Simson Pharma Limited [simsonpharma.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Apalutamide using Apalutamide-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (B1683753) is a non-steroidal anti-androgen agent pivotal in the treatment of prostate cancer.[1] Accurate quantification of apalutamide in biological matrices is crucial for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific, selective, and accurate technique for this purpose.[2] The use of a stable isotope-labeled internal standard, such as Apalutamide-d7, is the gold standard in quantitative LC-MS/MS analysis.[1] This internal standard mirrors the chemical and physical properties of apalutamide, correcting for variability during sample preparation and analysis, thereby ensuring high accuracy and precision.[1] These application notes provide a detailed protocol for the quantification of apalutamide in human plasma using this compound as an internal standard.

Mechanism of Action: Androgen Receptor Signaling Inhibition

Apalutamide functions as a potent androgen receptor (AR) antagonist. It directly binds to the ligand-binding domain of the AR, which in turn prevents AR nuclear translocation, DNA binding, and the transcription of AR gene targets. This multifaceted inhibition of the androgen receptor signaling pathway effectively curtails the growth and survival signals in prostate cancer cells.

Caption: Inhibition of the Androgen Receptor Signaling Pathway by Apalutamide.

Experimental Protocols

This section details the methodology for the quantification of apalutamide in human plasma using this compound as an internal standard.

Materials and Reagents

-

Analytes: Apalutamide reference standard

-

Internal Standard: this compound

-

Solvents: Acetonitrile (B52724) (HPLC or LC-MS grade), Methanol (B129727) (HPLC grade), Water (LC-MS grade)

-

Additives: Formic acid

-

Matrix: Drug-free human plasma

Preparation of Stock Solutions, Calibration Standards, and QC Samples

-

Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve apalutamide and this compound in methanol to achieve a concentration of 1 mg/mL. Store these solutions at -20°C.

-

Working Standard Solutions: Prepare intermediate working standard solutions by serially diluting the primary stock solutions with a methanol/water mixture.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) by diluting the primary stock solution with the same solvent mixture.

-

Calibration Curve (CC) Standards: Prepare CC standards by spiking blank human plasma with the appropriate apalutamide working standard solutions to achieve a concentration range of 1 ng/mL to 2000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC, 3 ng/mL), Medium (MQC, 300 ng/mL), and High (HQC, 1500 ng/mL).

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and effective method for extracting apalutamide from plasma.

-

Thaw plasma samples (CC, QC, and unknown samples) at room temperature.

-